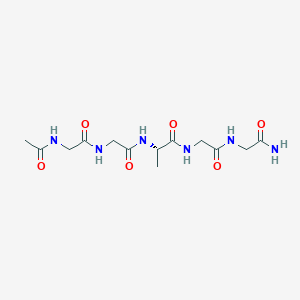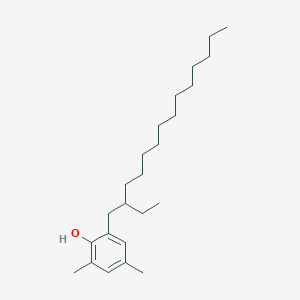![molecular formula C6H5N B12567857 3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene CAS No. 591245-09-9](/img/structure/B12567857.png)
3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azabicyclo[410]hepta-1(7),2,4-triene is a bicyclic compound that features a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene can be synthesized through the reaction of N-propargylic β-enaminones with acetylenedicarboxylates under catalyst-free and base-free conditions . This method is efficient and allows for the synthesis of the compound in a single step.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above provides a foundation for potential scale-up processes. The simplicity and efficiency of the reaction conditions make it a promising candidate for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of more stable derivatives.
Substitution: The nitrogen atom in the structure allows for substitution reactions, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation can lead to the formation of oxidized derivatives, while substitution reactions can yield a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene involves its interaction with molecular targets through its nitrogen atom. This interaction can lead to various effects, depending on the specific target and pathway involved. The compound’s unique structure allows it to participate in a range of chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene can be compared with other similar compounds, such as:
Cyclohepta-1,3,5-triene: A similar bicyclic compound without the nitrogen atom.
Bicyclo[4.1.0]hepta-2,4-diene: Another bicyclic compound with different substituents.
7-Azabicyclo[4.1.0]heptane: A related compound with a different ring structure.
The uniqueness of this compound lies in its nitrogen atom, which imparts distinct chemical and biological properties compared to its analogues .
Eigenschaften
CAS-Nummer |
591245-09-9 |
|---|---|
Molekularformel |
C6H5N |
Molekulargewicht |
91.11 g/mol |
IUPAC-Name |
3-azabicyclo[4.1.0]hepta-1(7),2,4-triene |
InChI |
InChI=1S/C6H5N/c1-2-7-4-6-3-5(1)6/h1-5H |
InChI-Schlüssel |
DTVOYDLHKYYUKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=CC21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Dimethylamino)-1-[2-(hydroxymethoxy)phenyl]propan-1-one](/img/structure/B12567786.png)
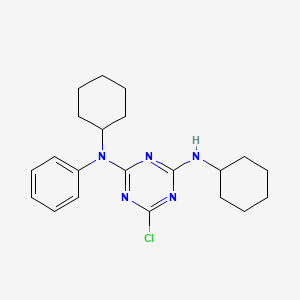
![[(1-Iodo-2-phenylethenyl)selanyl]benzene](/img/structure/B12567794.png)
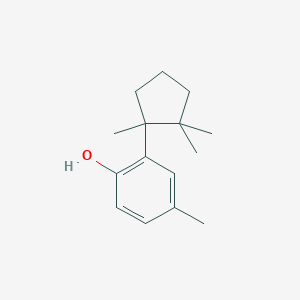
![1,1,1-Trimethyl-N-[2-(pyridin-2-yl)ethyl]-N-(trimethylsilyl)silanamine](/img/structure/B12567825.png)
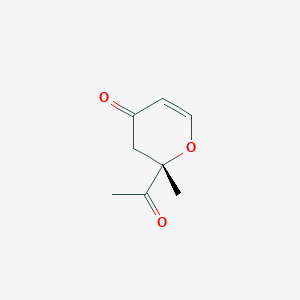
![N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide](/img/structure/B12567851.png)
![N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine](/img/structure/B12567856.png)
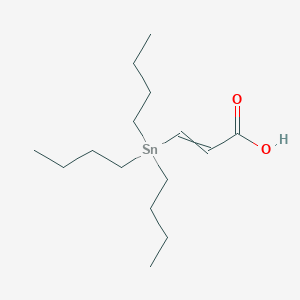

![Methanone, bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12567866.png)
